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molecular formula C6H10O3 B1654609 Methyl 2-(methoxymethyl)acrylate CAS No. 25328-81-8

Methyl 2-(methoxymethyl)acrylate

Cat. No. B1654609
M. Wt: 130.14 g/mol
InChI Key: LHXULFYZCPMBMS-UHFFFAOYSA-N
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Patent
US08546404B2

Procedure details

To a stirred solution of methyl 2-(methoxymethyl)acrylate (176 mg, 1.35 mmol) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (416 μl, 1.63 mmol) in dichloromethane (2 ml) was added at 0° C. trifluoroacetic acid (21 μl, 0.27 mmol). The resulting solution was warmed to room temperature and stirred overnight. The crude product was purified by column chromatography on silica, eluted with a solution of ethyl acetate in hexanes (1:3), then 5% methanol in ethyl acetate to give the title compound (293 mg, 82%).
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
416 μL
Type
reactant
Reaction Step One
Quantity
21 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](=[CH2:9])[C:5]([O:7][CH3:8])=[O:6].CO[CH2:12][N:13]([CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH2:14][Si](C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH3:8][O:7][C:5]([C:4]1([CH2:3][O:2][CH3:1])[CH2:9][CH2:12][N:13]([CH2:19][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:14]1)=[O:6]

Inputs

Step One
Name
Quantity
176 mg
Type
reactant
Smiles
COCC(C(=O)OC)=C
Name
Quantity
416 μL
Type
reactant
Smiles
COCN(C[Si](C)(C)C)CC1=CC=CC=C1
Name
Quantity
21 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica
WASH
Type
WASH
Details
eluted with a solution of ethyl acetate in hexanes (1:3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1(CN(CC1)CC1=CC=CC=C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 293 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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